molecular formula C2HClF4 B1584695 1-Chloro-1,1,2,2-tetrafluoroethane CAS No. 354-25-6

1-Chloro-1,1,2,2-tetrafluoroethane

Cat. No. B1584695
Key on ui cas rn: 354-25-6
M. Wt: 136.47 g/mol
InChI Key: JQZFYIGAYWLRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147267

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHClF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHClFCF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CCl2FCF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([F:7])([F:6])(Cl)Cl.[CH:8]([C:11]([F:14])([F:13])Cl)([F:10])[F:9].[C:15]([C:19]([F:22])([F:21])Cl)([F:18])([F:17])[Cl:16].[C:23]([C:27]([F:30])([F:29])[F:28])([F:26])([F:25])Cl>>[CH2:3]([F:7])[F:6].[CH:8]([CH:11]([F:14])[F:13])([F:10])[F:9].[CH:19]([C:15]([F:18])([F:17])[Cl:16])([F:22])[F:21].[CH:23]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
CHClF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(F)F
Name
CHClFCF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)C(Cl)(F)F
Name
CCl2FCF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(F)(F)C(Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(F)(F)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C.

Outcomes

Product
Name
Type
product
Smiles
C(F)F
Name
Type
product
Smiles
C(F)(F)C(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
C(F)(F)C(Cl)(F)F
Name
Type
product
Smiles
C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06147267

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHClF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHClFCF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CCl2FCF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([F:7])([F:6])(Cl)Cl.[CH:8]([C:11]([F:14])([F:13])Cl)([F:10])[F:9].[C:15]([C:19]([F:22])([F:21])Cl)([F:18])([F:17])[Cl:16].[C:23]([C:27]([F:30])([F:29])[F:28])([F:26])([F:25])Cl>>[CH2:3]([F:7])[F:6].[CH:8]([CH:11]([F:14])[F:13])([F:10])[F:9].[CH:19]([C:15]([F:18])([F:17])[Cl:16])([F:22])[F:21].[CH:23]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
CHClF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(F)F
Name
CHClFCF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)C(Cl)(F)F
Name
CCl2FCF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(F)(F)C(Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(F)(F)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C.

Outcomes

Product
Name
Type
product
Smiles
C(F)F
Name
Type
product
Smiles
C(F)(F)C(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
C(F)(F)C(Cl)(F)F
Name
Type
product
Smiles
C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06147267

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHClF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHClFCF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CCl2FCF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([F:7])([F:6])(Cl)Cl.[CH:8]([C:11]([F:14])([F:13])Cl)([F:10])[F:9].[C:15]([C:19]([F:22])([F:21])Cl)([F:18])([F:17])[Cl:16].[C:23]([C:27]([F:30])([F:29])[F:28])([F:26])([F:25])Cl>>[CH2:3]([F:7])[F:6].[CH:8]([CH:11]([F:14])[F:13])([F:10])[F:9].[CH:19]([C:15]([F:18])([F:17])[Cl:16])([F:22])[F:21].[CH:23]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
CHClF2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(F)F
Name
CHClFCF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)C(Cl)(F)F
Name
CCl2FCF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(F)(F)C(Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(F)(F)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C.

Outcomes

Product
Name
Type
product
Smiles
C(F)F
Name
Type
product
Smiles
C(F)(F)C(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
C(F)(F)C(Cl)(F)F
Name
Type
product
Smiles
C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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